1H-Pyrazole-1-carboxamidine hydrochloride
Overview
Description
1H-Pyrazole-1-carboxamidine hydrochloride is a chemical compound with potential application in various fields including medicinal chemistry and materials science. This compound serves as a precursor for synthesizing various derivatives that exhibit a wide range of biological activities and possess significant thermal properties.
Synthesis Analysis
The synthesis of 1H-Pyrazole-1-carboxamidine hydrochloride involves reaction processes that yield different derivatives with potential inhibitory activities and applications. For example, the synthesis of 1H-pyrazole-1-carboxamidines as potential inhibitors of nitric oxide synthase demonstrates the compound's relevance in biochemical applications (Lee et al., 2000). Additionally, the synthesis and characterization of a new energetic salt derived from 1H-pyrazole-1-carboxamidine dinitramide and its thermal properties highlight its importance in material science (Zhao et al., 2016).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-1-carboxamidine derivatives is critical for their biological activity and physicochemical properties. X-ray diffraction and various spectroscopic analyses, including NMR and IR spectroscopy, are often employed to confirm the structure of synthesized compounds, ensuring the correct formation of the targeted molecule.
Chemical Reactions and Properties
1H-Pyrazole-1-carboxamidine hydrochloride undergoes various chemical reactions to form derivatives with diverse applications. These reactions include interactions with different reagents to produce compounds that are studied for their potential as inhibitors or reactants in further chemical transformations. The chemical properties of these derivatives, such as their reactivity and stability, are influenced by their molecular structure and the substituents attached to the pyrazole ring.
Physical Properties Analysis
The physical properties of 1H-pyrazole-1-carboxamidine hydrochloride derivatives, such as solubility, melting point, and thermal stability, are investigated to determine their suitability for specific applications. Differential scanning calorimetry and thermogravimetric analysis are commonly used to study the thermal behavior of these compounds, providing insights into their decomposition temperatures and thermal stability.
Chemical Properties Analysis
The chemical properties of 1H-pyrazole-1-carboxamidine hydrochloride derivatives, including their reactivity, potential as inhibitors, and interactions with biological targets, are of great interest. Research into these properties helps in understanding the mechanism of action of these compounds in biological systems and their potential applications in drug development and material science.
Safety And Hazards
The toxicological properties of 1H-Pyrazole-1-carboxamidine hydrochloride are not known, but pyrazole is considered a possible teratogen . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
pyrazole-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZRMBCLZMEYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046517 | |
Record name | Praxadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-carboxamidine hydrochloride | |
CAS RN |
4023-02-3 | |
Record name | 1H-Pyrazole-1-carboxamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-1-carboxamidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praxadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazole-1-carboxamidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Praxadine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X3PXT9NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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